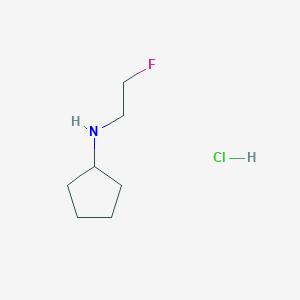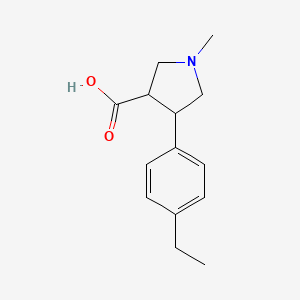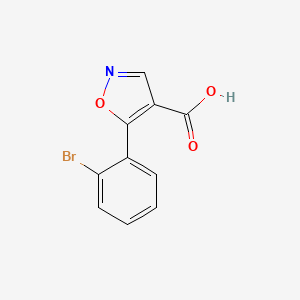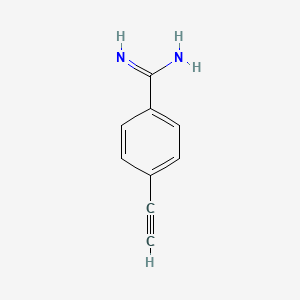![molecular formula C13H9BrCl2O B13609123 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, which is then reacted with 1,4-dichlorobenzene under specific conditions to yield the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
化学反応の分析
Types of Reactions
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene: Similar structure but with fluorine atoms instead of chlorine.
2-[4-(Bromomethyl)phenoxy]-1,4-dibromobenzene: Contains bromine atoms instead of chlorine.
2-[4-(Bromomethyl)phenoxy]-1,4-dimethylbenzene: Features methyl groups instead of chlorine.
Uniqueness
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichlorobenzene moieties, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C13H9BrCl2O |
|---|---|
分子量 |
332.0 g/mol |
IUPAC名 |
2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-8-9-1-4-11(5-2-9)17-13-7-10(15)3-6-12(13)16/h1-7H,8H2 |
InChIキー |
IEEKJTVDPITAOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)OC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








